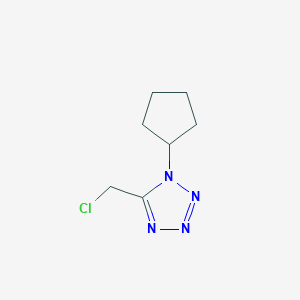

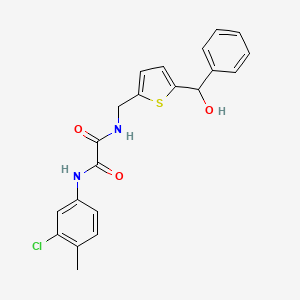

![molecular formula C17H17NO3 B2437670 1-[(2-Methoxyphenoxy)acetyl]indoline CAS No. 444146-15-0](/img/structure/B2437670.png)

1-[(2-Methoxyphenoxy)acetyl]indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(2-Methoxyphenoxy)acetyl]indoline” is a versatile chemical compound used in diverse scientific research. It exhibits high perplexity due to its intricate structure and burstiness, enabling complex experiments and applications like drug synthesis and material science. The molecular formula of this compound is C17H17NO3 .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of “this compound” is C17H17NO3 . This compound has a molecular weight of 283.32 .Chemical Reactions Analysis

Indoles, both natural and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . As a result, this important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .Scientific Research Applications

Synthesis and Structural Modifications

Studies demonstrate innovative synthetic approaches and structural modifications of indoline derivatives, highlighting their significance in constructing complex molecules and potential for biological activities. For instance, the work by Pouységu et al. (2002) introduces a method for generating nitrogen-tethered orthoquinol acetates from 2-methoxyphenols, which is pivotal for synthesizing oxygenated indole, quinoline, and phenanthridine alkaloid motifs, thus underscoring the synthetic versatility of compounds related to 1-[(2-Methoxyphenoxy)acetyl]indoline (Pouységu, Avellan, & Quideau, 2002). Similarly, Quideau et al. (2001) emphasize the regiocontrolled nitrogen benzannulation of 2-methoxyphenols, further illustrating the compound's role in the synthesis of functionalized indoline derivatives (Quideau, Pouységu, Avellan, Whelligan, & Looney, 2001).

Antioxidant and Cytotoxic Properties

The study by Goh et al. (2015) investigates the antioxidant and cytotoxic properties of 6-methoxytetrahydro-β-carbolines derived from this compound, revealing moderate antioxidant activities and suggesting the potential for developing β-carboline-based antioxidants (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Fungicidal and Insecticidal Activities

Research by Zhao et al. (2008) explores the fungicidal and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives, including those related to this compound, highlighting their potential as lead compounds for developing new agricultural chemicals (Zhao, Wang, Zhang, Liu, Huang, & Yang, 2008).

Alzheimer's Disease Treatment

Yanovsky et al. (2012) demonstrate the therapeutic potential of carbamate derivatives of indolines, including this compound derivatives, as cholinesterase inhibitors and antioxidants for treating Alzheimer's disease, offering insights into multifunctional drug development (Yanovsky, Finkin-Groner, Zaikin, Lerman, Shalom, Zeeli, Weill, Ginsburg, Nudelman, & Weinstock, 2012).

Corrosion Inhibition

Yadav et al. (2015) explore the corrosion inhibition performance of indoline compounds on steel, showcasing the relevance of this compound derivatives in materials science, specifically for protecting metals from corrosion in acidic environments (Yadav, Sarkar, & Purkait, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Indole-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The study of indoline alkaloids exhibited high anticancer effects with low toxicity . This suggests that there is potential for further exploration and development of indoline derivatives in the field of medicine .

properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-8-4-5-9-16(15)21-12-17(19)18-11-10-13-6-2-3-7-14(13)18/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNNACXQLLXRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)

![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)